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SN-38 Glucuronide-d5

Cat. No.: B1154324
M. Wt: 573.56
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Description

Contextual Significance of SN-38 in Pre-clinical Pharmacological Investigations

SN-38, or 7-ethyl-10-hydroxycamptothecin, is the highly potent active metabolite of the prodrug irinotecan (B1672180) (CPT-11). patsnap.commdpi.com Irinotecan is a chemotherapeutic agent used in the treatment of various cancers, most notably colorectal cancer. patsnap.comdrugbank.com In the body, irinotecan is converted by carboxylesterase enzymes into SN-38, which is 100 to 1,000 times more cytotoxic than its parent compound. aacrjournals.orgresearchgate.net

The anticancer effect of SN-38 stems from its ability to inhibit topoisomerase I, a crucial enzyme involved in DNA replication and transcription. patsnap.compharmgkb.org By binding to the complex formed between topoisomerase I and DNA, SN-38 prevents the re-ligation of single-strand breaks created by the enzyme. patsnap.commdpi.com This stabilization of the cleavage complex leads to the accumulation of DNA damage, particularly double-strand breaks during the S phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis, in cancer cells. patsnap.compharmgkb.org

The significant potency of SN-38 makes it a focal point of preclinical pharmacological investigations. nih.gov However, its poor solubility has historically limited its direct use as a therapeutic agent. drugbank.comnih.gov Research has therefore focused on understanding the pharmacokinetics of irinotecan and SN-38 to optimize treatment strategies. rsc.org This includes studying how SN-38 is distributed, metabolized, and eliminated from the body.

Role of Glucuronidation in Xenobiotic Biotransformation Pathways

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a wide array of substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676) and hormones. uomus.edu.iqwikipedia.orgmhmedical.com This process, which primarily occurs in the liver, involves the enzymatic addition of a glucuronic acid moiety to a substrate. nih.govjove.com The enzymes responsible for this reaction are UDP-glucuronosyltransferases (UGTs). jove.comfrontiersin.org

The primary function of glucuronidation is to increase the water solubility of lipophilic (fat-soluble) compounds, facilitating their excretion from the body, typically through urine or bile. uomus.edu.iqwikipedia.org This conversion of a xenobiotic (a foreign chemical substance) into a more hydrophilic and generally inactive form is a critical detoxification mechanism. uef.fi

In the context of SN-38, glucuronidation is the primary route of detoxification. The UGT1A1 enzyme is mainly responsible for conjugating SN-38 to form SN-38 glucuronide (SN-38G). patsnap.comaacrjournals.org This metabolite is inactive and more readily excreted from the body. chemsrc.com The efficiency of this process can vary significantly among individuals due to genetic polymorphisms in the UGT1A1 gene, which can impact both the efficacy and toxicity of irinotecan treatment. patsnap.com

Rationale for Deuterated Analogs in Quantitative Bioanalytical Sciences

In quantitative bioanalytical sciences, particularly in methods involving mass spectrometry (MS), internal standards are crucial for achieving accurate and precise measurements. scioninstruments.com An internal standard is a compound of known concentration that is added to a sample before analysis. It helps to correct for variations that can occur during sample preparation, injection, and analysis. scioninstruments.comwuxiapptec.com

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. scispace.comnih.gov These are versions of the analyte (the substance being measured) where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

The key advantage of a SIL internal standard is that it is chemically and physically almost identical to the analyte. wuxiapptec.comcaymanchem.com This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. However, because of the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard. acanthusresearch.com This allows for highly accurate quantification, as any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. clearsynth.com

Deuterated analogs, like SN-38 Glucuronide-d5, are a common type of SIL internal standard. clearsynth.com The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium. While highly effective, care must be taken as deuterium labeling can sometimes lead to slight differences in chromatographic retention time or, in rare cases, undergo hydrogen-deuterium exchange, which could affect quantification. wuxiapptec.comwaters.com

Overview of this compound as a Strategic Research Compound

This compound is a deuterated form of SN-38 glucuronide. Its primary and critical application in biomedical research is as an internal standard for the quantification of SN-38 glucuronide in biological matrices such as plasma and tissue samples. nih.govplos.org

The accurate measurement of SN-38 and its metabolites, including SN-38 glucuronide, is essential in preclinical and clinical pharmacokinetic studies of irinotecan. rsc.orgaacrjournals.org These studies help researchers understand how the drug and its metabolites are absorbed, distributed, metabolized, and excreted. This information is vital for optimizing dosing regimens and understanding interindividual variability in drug response.

By using this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays, researchers can achieve highly accurate and reliable measurements of SN-38 glucuronide levels. nih.gov This precision is crucial for building accurate pharmacokinetic models and for investigating the relationship between drug exposure and therapeutic or toxic effects. Therefore, this compound is a strategic and enabling tool in the ongoing effort to improve the safety and efficacy of cancer treatments involving irinotecan.

Compound NameRole/Significance
This compound Deuterated internal standard for quantifying SN-38 glucuronide.
Irinotecan (CPT-11) Prodrug, chemotherapeutic agent. patsnap.com
SN-38 Active, cytotoxic metabolite of irinotecan. patsnap.com
SN-38 Glucuronide (SN-38G) Inactive, detoxified metabolite of SN-38. aacrjournals.orgchemsrc.com
UDP-glucuronic acid Co-factor in the glucuronidation reaction. jove.com

Properties

Molecular Formula

C₂₈H₂₃D₅N₂O₁₁

Molecular Weight

573.56

Synonyms

4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl β-D-Glucopyranosiduronic Acid-d5;  (4S)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Methodologies for Sn 38 Glucuronide D5

Approaches to Chemical Synthesis of Glucuronide Metabolites

Glucuronidation is a key Phase II metabolic process that conjugates a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating excretion. The chemical synthesis of these glucuronide metabolites can be approached through several methods, broadly categorized as chemical and enzymatic. helsinki.fi

Chemical synthesis often involves coupling the aglycone (in this case, SN-38) with a protected glucuronic acid donor. helsinki.fi A classic and widely applied method is the Koenigs-Knorr reaction . This reaction typically uses a protected methyl acetobromo-α-D-glucuronate as the glycosyl donor, which is coupled with the aglycone in the presence of silver salts. helsinki.fi The reaction yields a protected β-D-glucuronide, which is then deprotected using an alkali hydrolysis to produce the final product. helsinki.fi However, this method can sometimes lead to by-products like the α-anomer. helsinki.fi

Another prominent strategy is the trichloroacetimidate (B1259523) method . This approach is often preferred for the glucuronidation of phenols and can offer higher yields and stereoselectivity under milder conditions compared to the Koenigs-Knorr reaction. tandfonline.com It involves the use of a protected glucuronyl donor with a trichloroacetimidate leaving group, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). tandfonline.com

Enzymatic synthesis provides an alternative that often yields the desired β-anomer with high selectivity. helsinki.fi This can be achieved using various enzyme preparations, such as liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs), which are the enzymes responsible for glucuronidation in vivo. helsinki.fihyphadiscovery.com While enzymatic methods offer high specificity, chemical synthesis is often necessary for producing larger quantities required for reference standards. tandfonline.com

The synthesis of SN-38 glucuronide specifically presents challenges due to the poor solubility of the SN-38 aglycone. mdpi.com Researchers have addressed this by developing specific reaction conditions and sometimes using a large excess of the glucuronic acid donor to drive the reaction to completion. nih.gov

Principles and Techniques for Deuterium (B1214612) Incorporation (d5)

Isotopic labeling, particularly with the stable isotope deuterium (²H or D), is a vital technique in drug discovery and development. nih.gov Deuterated compounds like SN-38 Glucuronide-d5 are invaluable as internal standards for quantitative analysis using mass spectrometry (MS) because they are chemically identical to the analyte but have a different mass. rsc.orgrsc.org The "d5" designation signifies that five hydrogen atoms in the molecule have been replaced with deuterium.

Strategies for Site-Specific Deuteration

Achieving site-specific deuteration, where deuterium atoms are placed at precise locations, is crucial. This ensures that the label is not lost during metabolism and does not affect the compound's chromatographic behavior. There are several strategies for introducing deuterium into a molecule. arkat-usa.org

One of the most direct methods is to use deuterated precursors or building blocks in the synthesis. For this compound, where the label is typically on the ethyl group of the SN-38 moiety, the synthesis would start with a deuterated version of a precursor, such as a deuterated ethyl-containing compound, to build the camptothecin (B557342) core. nih.gov This approach is often necessary for positions that are not amenable to direct hydrogen-deuterium exchange. arkat-usa.org

Other methods include:

Direct H/D Exchange: This involves swapping hydrogen atoms for deuterium using a deuterium source like D₂O, often catalyzed by an acid, base, or metal. arkat-usa.org This is generally effective for acidic protons but less so for unactivated C-H bonds. arkat-usa.org

Metal-Catalyzed Hydrogenation: Using deuterium gas (D₂) with a metal catalyst to reduce a double or triple bond can introduce deuterium atoms.

Deuterated Reagents: Utilizing reagents where hydrogen has been replaced by deuterium, such as deuterated solvents (e.g., CD₃OD) or reducing agents (e.g., NaBD₄).

For complex molecules like SN-38, a synthetic route starting from a deuterated building block is the most reliable way to ensure the label is in the desired, stable position. nih.gov

Assessment of Isotopic Purity and Enrichment

After synthesis, it is essential to verify the success of the deuteration. This involves determining the isotopic purity and enrichment. Isotopic enrichment is the site-specific mole fraction of the isotope, while isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms. rsc.orgisotope.com

The primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy . rsc.orgomicronbio.com

High-Resolution Mass Spectrometry (HRMS): HRMS can accurately determine the mass of the labeled compound and resolve the signals from molecules with different numbers of deuterium atoms (isotopologues). rsc.orgnih.gov By analyzing the isotopic distribution pattern and comparing the relative abundance of the ion peaks, the isotopic purity can be calculated. nih.govalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the exact location of the deuterium labels and provides insights into the structural integrity of the molecule. rsc.org While ¹H NMR can show the disappearance of a signal at the site of deuteration, ²H (Deuterium) NMR directly observes the deuterium nuclei, confirming their presence and position. sigmaaldrich.com Quantitative NMR techniques can also be used to determine the level of enrichment at each labeled site. omicronbio.com

Table 1: Analytical Methods for Isotopic Purity Assessment
TechniqueInformation ProvidedKey Advantages
High-Resolution Mass Spectrometry (HRMS)Determines isotopic distribution and purity by measuring the relative abundance of isotopologues. rsc.orgnih.govHigh sensitivity, rapid analysis, low sample consumption. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms structural integrity and the specific location of deuterium atoms. rsc.org Can quantify enrichment at each site. omicronbio.comProvides definitive structural information and site-specific enrichment data. rsc.orgsigmaaldrich.com

Chromatographic and Spectroscopic Methods for Isolation and Characterization of Labeled Compounds

The final steps in producing high-quality this compound involve its purification and comprehensive structural confirmation.

Isolation is typically achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying polar compounds like glucuronides. hyphadiscovery.comresearchgate.net Reversed-phase HPLC, often with a C18 stationary phase, is commonly used. sigmaaldrich.comnih.gov The mobile phase usually consists of an acidified water and organic solvent (like acetonitrile) gradient, which allows for the separation of the desired glucuronide from starting materials, reagents, and any side products. sigmaaldrich.comnih.gov In some cases, preparative HPLC is used to obtain milligram-to-gram quantities of the purified metabolite. hyphadiscovery.commdpi.com

Characterization relies on a combination of spectroscopic methods to confirm the identity and structure of the final, purified compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique that confirms the molecular weight of the final product, verifying the addition of the glucuronic acid moiety and the incorporation of the five deuterium atoms. tandfonline.comnih.gov The fragmentation pattern in MS/MS can provide further structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H and ¹³C) is used to elucidate the complete structure of the molecule. mdpi.comtandfonline.com It confirms the attachment point of the glucuronic acid to the SN-38 core and verifies the stereochemistry of the glycosidic bond, ensuring it is the biologically relevant β-anomer. acs.org For the deuterated compound, NMR confirms the absence of proton signals at the labeled positions on the ethyl group. sigmaaldrich.com

Table 2: Methods for Isolation and Characterization
MethodPurposeTypical Conditions/Observations
Preparative HPLCIsolation and PurificationReversed-phase C18 column with water/acetonitrile (B52724) mobile phase containing an acid modifier (e.g., acetic acid). hyphadiscovery.comsigmaaldrich.comnih.gov
LC-MS/MSIdentity and Purity ConfirmationConfirms molecular weight corresponding to SN-38-d5 + glucuronic acid. Fragmentation pattern confirms structure. tandfonline.comnih.gov
¹H and ¹³C NMRStructural ElucidationConfirms covalent structure, attachment site of glucuronide, and stereochemistry. tandfonline.comacs.org
²H NMRLabel ConfirmationDirectly observes deuterium signals, confirming label position and enrichment. sigmaaldrich.com

Advanced Analytical Methodologies for the Quantification of Sn 38 Glucuronide D5

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the simultaneous determination of irinotecan (B1672180) and its metabolites, including SN-38 glucuronide, in various biological matrices. nih.govoup.com This powerful technique offers high sensitivity and selectivity, allowing for the accurate quantification of these compounds even at low concentrations. plos.orgplos.org The process typically involves separating the compounds using liquid chromatography and then detecting and quantifying them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. nih.gov Several validated UPLC-MS/MS methods have been developed for the simultaneous quantification of irinotecan, SN-38, and SN-38 glucuronide in biological samples like plasma, urine, feces, and tissue homogenates. nih.govnih.gov

The chromatographic separation is often achieved on a C18 reversed-phase column. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid) is commonly employed. nih.govnih.gov This setup ensures efficient separation of the analytes from endogenous matrix components. nih.gov The enhanced separation efficiency of UPLC significantly reduces run times and improves peak resolution, which is critical for accurately quantifying co-eluting substances. nih.govnih.gov

Table 1: Example of UPLC Conditions for SN-38 Glucuronide Analysis

ParameterConditionReference
ColumnAcquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) nih.govnih.gov
Mobile Phase A0.1% Formic acid in water nih.govnih.gov
Mobile Phase BAcetonitrile nih.gov
Flow Rate0.4 mL/min nih.gov
Column Temperature60°C nih.gov
Injection Volume10 µL nih.govoncotarget.com

Tandem mass spectrometry (MS/MS) is indispensable for its high specificity and sensitivity in quantifying SN-38 glucuronide. oncotarget.comresearchgate.net The technique involves multiple stages of mass analysis. Typically, a triple quadrupole mass spectrometer is used, operating in positive electrospray ionization (ESI) mode. nih.govnih.gov

In the MS/MS process, the protonated molecule of SN-38 glucuronide ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). plos.org This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio by filtering out background ions, thereby ensuring high selectivity and sensitivity. plos.orgnih.gov For SN-38 glucuronide, a common MRM transition is from a precursor ion of m/z 569.1 to a product ion of m/z 393.1. nih.gov

Table 2: Representative MRM Transitions for Irinotecan and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Irinotecan (CPT-11)587.4124.0 plos.orgnih.gov
SN-38393.3349.1 plos.orgnih.gov
SN-38 Glucuronide (SN-38G)569.1393.1 plos.orgnih.gov
SN-38-d3 (Internal Standard)396.2352.2 oncotarget.com
SN-38G-d3 (Internal Standard)572.2396.2 oncotarget.com

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like the Orbitrap, provides highly accurate mass measurements, which is invaluable for the structural elucidation and characterization of metabolites. nih.govspectroscopyonline.com HRMS can distinguish between compounds with very similar nominal masses, aiding in the confident identification of unknown metabolites of irinotecan. spectroscopyonline.com The combination of HCD (higher-energy collisional dissociation) and CID (collision-induced dissociation) MS/MS spectra in HRMS instruments allows for detailed fragmentation analysis, leading to high confidence in structural assignments. spectroscopyonline.com This capability is crucial for identifying unexpected or novel metabolites formed in vivo or in vitro. nih.govspectroscopyonline.com

Tandem Mass Spectrometry (MS/MS) Applications

Role of SN-38 Glucuronide-d5 as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, internal standards are essential for correcting for variability during sample preparation and analysis. clearsynth.comkcasbio.com this compound is a deuterated, stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate quantification of SN-38 glucuronide. lgcstandards.com

Isotope Dilution Mass Spectrometry (IDMS) is considered a "gold standard" for quantitative analysis due to its high precision and accuracy. ontosight.ainih.gov The fundamental principle involves adding a known amount of an isotopically labeled version of the analyte (the internal standard, e.g., this compound) to the sample at the earliest stage of preparation. ontosight.ai

This "spike" serves as an internal reference. Since the labeled standard (this compound) and the unlabeled analyte (SN-38 glucuronide) have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization. researchgate.net The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio difference. ontosight.ai By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy, as this ratio remains constant even if sample loss occurs during processing. ontosight.ainih.gov

The use of deuterated internal standards like this compound offers significant advantages in bioanalytical method development:

Correction for Matrix Effects : Biological matrices such as plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. kcasbio.com A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, effectively normalizing the analyte's response and improving data reliability. kcasbio.comcrimsonpublishers.com

Improved Accuracy and Precision : By compensating for variations in sample extraction recovery and instrument response, SIL-IS significantly enhances the accuracy and precision of the analytical method. clearsynth.comcrimsonpublishers.com Studies have shown that methods using SIL-IS demonstrate better performance compared to those using structural analogues as internal standards. crimsonpublishers.com

Robustness and Reliability : The use of deuterated standards leads to more robust and reliable bioanalytical methods, which is a critical consideration for regulatory submissions. kcasbio.com Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of submitted assay validations incorporate stable isotope-labeled internal standards. kcasbio.com

Isotope Dilution Mass Spectrometry Principles

Rigorous Method Validation for Quantitative Bioanalysis

Method validation is a cornerstone of quantitative bioanalysis, ensuring that an analytical method is suitable for its intended purpose. For SN-38 Glucuronide, validation is typically performed according to guidelines from regulatory bodies like the FDA, encompassing specificity, selectivity, linearity, accuracy, precision, and sensitivity. oncotarget.comnih.govugent.be

Specificity and Selectivity Evaluation

Specificity and selectivity are critical to ensure that the detected signal corresponds solely to the analyte of interest, free from interference by endogenous matrix components, metabolites, or other co-administered drugs. oncotarget.com In the context of SN-38 Glucuronide analysis, this is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). oncotarget.comnih.gov

Validation protocols involve analyzing multiple blank matrix samples (e.g., plasma, tissue homogenates) from different sources to confirm the absence of interfering peaks at the retention times of both SN-38 Glucuronide and its deuterated internal standard, this compound. nih.govplos.org Chromatographic separation, often on a C18 column, is optimized to resolve the analyte and IS from related compounds like the parent drug irinotecan and the active metabolite SN-38. ugent.benih.gov A potential challenge is in-source fragmentation, where a precursor compound like irinotecan can break down within the mass spectrometer's ion source to form SN-38, which could potentially interfere with analysis. oup.comresearchgate.net Proper chromatographic separation is paramount to mitigate such risks. oncotarget.com While other compounds like camptothecin (B557342) have been used as internal standards, the use of a stable isotope-labeled standard such as SN-38G-d3 or -d5 is the preferred approach as it most accurately mimics the behavior of the analyte during extraction and ionization, thereby enhancing reliability. oup.comunil.chnih.gov

Linearity and Calibration Range Determination

The linearity of an analytical method establishes the relationship between instrument response and the known concentration of the analyte. For SN-38 Glucuronide, calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard (e.g., this compound) against a series of known concentrations. nih.gov These curves are typically fitted using a weighted (e.g., 1/x² or 1/concentration²) least-squares linear regression to ensure homogeneity of variance across the concentration range. nih.govplos.orgnih.gov The method demonstrates excellent linearity, with correlation coefficients (R²) consistently exceeding 0.99. nih.govnih.govplos.orgnih.gov The validated calibration ranges vary depending on the study and the biological matrix being analyzed.

Table 1: Linearity and Calibration Ranges for SN-38 Glucuronide (SN-38G) Quantification

Biological MatrixLinearity RangeCorrelation Coefficient (R²)Reference
Human Plasma1–500 ng/mL≥0.9962 plos.org
Human Plasma8–1000 ng/mL>0.9900 nih.gov
Human Plasma0.5–100 ng/mL0.9973 (mean) nih.gov
Rat Plasma6.25–2000 nM>0.99 nih.gov
Rat Feces Homogenate4.88–1250 nM>0.99 nih.gov
Rat Liver Homogenate9.8–1250 nM>0.99 nih.gov
Rat Kidney Homogenate9.8–1250 nM>0.99 nih.gov

Accuracy and Precision Assessment

Accuracy and precision are determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.gov Accuracy reflects the closeness of the measured concentration to the true value, while precision measures the degree of scatter among replicate measurements. oncotarget.com For bioanalytical methods, the acceptance criteria are typically an accuracy and precision within ±15% of the nominal value, and within ±20% for the lower limit of quantification (LLOQ). nih.govresearchgate.net Validated methods for SN-38 Glucuronide consistently meet these criteria.

Table 2: Accuracy and Precision Data for SN-38 Glucuronide (SN-38G) Quantification

ParameterFindingReference
Accuracy (Human Plasma)96.2–98.9% nih.gov
Precision (Human Plasma)2.4–2.8% (CV) nih.gov
Intra-day Precision (Human Plasma)≤9.90% (CV) nih.gov
Inter-day Precision (Human Plasma)≤9.64% (CV) nih.gov
Intra-day Accuracy (Human Plasma)92.3–113.0% plos.org
Inter-day Accuracy (Human Plasma)98.3–102.3% plos.org
Intra- & Inter-day Precision (Human Plasma)≤9.0% (CV) plos.org
Accuracy91.45%–105.60% oncotarget.com
Inter-day Precision4.22%–8.30% (CV) oncotarget.com

Sensitivity Parameters in Diverse Biological Matrices

The sensitivity of a bioanalytical method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision (typically within 20%). plos.org The signal-to-noise (S/N) ratio at the LLOQ is also evaluated, with a common requirement being greater than 5 or 10. nih.govplos.orgnih.gov The LLOQ must be low enough to quantify the analyte during the terminal elimination phase in pharmacokinetic studies. plos.org Methods for SN-38 Glucuronide have achieved high sensitivity across various biological fluids and tissues.

Table 3: Lower Limit of Quantification (LLOQ) for SN-38 Glucuronide (SN-38G)

Biological MatrixLLOQReference
Human Plasma1 ng/mL plos.org
Human Plasma8 ng/mL nih.gov
Human Plasma0.5 ng/mL nih.gov
Rat Plasma6.25 nM nih.gov
Rat Feces Homogenate4.88 nM nih.gov
Rat Liver Homogenate9.8 nM nih.gov
Rat Kidney Homogenate9.8 nM nih.gov

Sample Preparation Strategies for Biological Samples (e.g., plasma, tissue homogenates)

Effective sample preparation is crucial for removing interfering substances from biological matrices and concentrating the analyte before analysis. The choice of technique depends on the matrix complexity, analyte properties, and the desired level of cleanliness and throughput.

Table 4: Common Sample Preparation Techniques for SN-38 Glucuronide Analysis

TechniqueDescriptionApplicable MatricesReference
Protein Precipitation (PPT) A rapid and simple method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. The supernatant is collected for analysis after centrifugation.Plasma nih.govugent.benih.govresearchgate.net
Solid-Phase Extraction (SPE) A more selective technique that separates components of a mixture based on their physical and chemical properties. It provides a cleaner extract compared to PPT and can be automated.Plasma scispace.comnih.gov
Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two different immiscible liquids. For hydrophilic glucuronides, pH adjustment to acidic conditions is often necessary to ensure efficient extraction into an organic solvent.Plasma, Tissue Homogenates scispace.comugent.be
Enzymatic Digestion / LLE A multi-step process for complex matrices. Tissues may first be enzymatically digested before proceeding to an extraction technique like LLE to isolate the analyte.Peritoneal Tumor Tissue ugent.be

For plasma samples, protein precipitation is widely used due to its simplicity and speed. nih.govugent.benih.gov Solid-phase extraction offers superior cleanup and is also a common choice. nih.gov For more complex matrices like tissue homogenates, a combination of methods, such as homogenization followed by enzymatic digestion and liquid-liquid extraction, may be required to achieve the necessary sensitivity and selectivity. ugent.benih.gov

In Vitro and Ex Vivo Metabolic Disposition of Sn 38 Glucuronide D5

Enzymatic Pathways of Glucuronide Formation (e.g., UDP-Glucuronosyltransferases)

The primary pathway for the metabolism of SN-38, the active metabolite of the anticancer drug irinotecan (B1672180), is glucuronidation. ontosight.aiwikipedia.orgpnas.org This detoxification process is a phase II metabolic reaction catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). ontosight.aihelsinki.fi The reaction involves the covalent attachment of a glucuronic acid molecule from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group on the SN-38 molecule, forming the more water-soluble and inactive SN-38 glucuronide (SN-38G). ontosight.aihelsinki.firesearchgate.net This conversion is crucial as it facilitates the elimination of the potent SN-38 from the body, primarily via biliary excretion. pnas.orgiiarjournals.orgmdpi.com The liver is the main site of this metabolic conversion, although glucuronidation activity is also present in other tissues, including the intestine and tumors themselves. pnas.orgiiarjournals.orgnih.gov

Multiple UGT isoforms are capable of catalyzing the formation of SN-38G, but with varying efficiencies.

UGT1A1 : This isoform is widely recognized as the principal enzyme responsible for SN-38 glucuronidation in the human liver. ontosight.aiiiarjournals.orgoncotarget.comjci.org Studies using human liver microsomes and recombinant UGT enzymes have consistently shown a strong correlation between UGT1A1 activity and the rate of SN-38G formation. jci.org In fact, individuals with genetic polymorphisms that reduce UGT1A1 function (like Gilbert's syndrome) exhibit decreased SN-38 clearance, highlighting the enzyme's critical role. wikipedia.orgjci.org

UGT1A9 : While UGT1A1 is dominant, UGT1A9 also makes a significant contribution to SN-38 metabolism. iiarjournals.orgaacrjournals.orgnih.gov Some studies suggest that UGT1A9 has the highest affinity for SN-38 among the UGT isoforms, making it a key player in the liver. pharmgkb.org The role of UGT1A9 can be particularly important in extrahepatic tissues or when UGT1A1 activity is compromised. aacrjournals.org Research has shown that in certain colon cancer cell lines, UGT1A9 may be the most probable isoform responsible for the majority of SN-38 metabolism. aacrjournals.org

UGT1A10 : UGT1A10 is another isoform that demonstrates the ability to metabolize SN-38, although generally to a lesser extent than UGT1A1 and UGT1A9. iiarjournals.orgaacrjournals.org Its expression in extrahepatic tissues like the intestine and in lung cancer cells suggests it may play a role in local detoxification and drug resistance. iiarjournals.orgnih.gov Studies have confirmed that both UGT1A1 and UGT1A10 are responsible for SN-38 glucuronidation and their expression levels can be elevated in resistant cancer cell lines. nih.gov

Other Isoforms : UGT1A7 has also been shown to metabolize SN-38. iiarjournals.orgoncotarget.comaacrjournals.org The relative contribution of each isoform can vary depending on the tissue type and individual genetic makeup. iiarjournals.orgoncotarget.com

The table below summarizes the key UGT isoforms involved in SN-38 glucuronidation.

UGT IsoformRelative ContributionPrimary Location of ActivityReference
UGT1A1 PrimaryLiver, Intestine ontosight.aiiiarjournals.orgjci.org
UGT1A9 SignificantLiver, Colon aacrjournals.orgnih.govpharmgkb.org
UGT1A10 LesserIntestine, Lung iiarjournals.orgaacrjournals.orgnih.gov
UGT1A7 LesserExtrahepatic tissues iiarjournals.orgoncotarget.comaacrjournals.org

Significant inter-species variation exists in the glucuronidation of SN-38, which is a critical consideration when extrapolating data from preclinical animal models to humans. Studies comparing the metabolic activity in liver microsomes from different species have revealed these differences.

For instance, research using humanized UGT1 mice (hUGT1), where the murine Ugt1 locus is replaced with the human UGT1A locus, has been crucial for creating more predictive preclinical models. researchgate.netnih.gov In one study, the clearance of SN-38 was significantly lower (about a 3-fold decrease) in humanized mice expressing the low-activity UGT1A1*28 allele compared to wild-type mice, demonstrating how these models can replicate human genetic variability. nih.gov Enzyme kinetic studies showed that the Vmax (maximum reaction rate) for SN-38 glucuronidation was 5-fold lower in liver microsomes from these humanized mice compared to wild-type mice. nih.gov

Gunn rats, which have a genetic deficiency in UGT1A enzymes, show a complete lack of SN-38 glucuronidating activity, further confirming the role of the UGT1A family and providing a model for the most severe human UGT1A1 deficiency, Crigler-Najjar syndrome. jci.orgresearchgate.net

The following table presents a conceptual comparison of SN-38 glucuronidation activity across species, based on findings from various preclinical studies.

SpeciesRelative Glucuronidation RateKey FindingsReference
Human High (variable)UGT1A1 is the primary enzyme; significant inter-individual variability exists due to genetic polymorphisms. jci.org
Rat (Wild-Type) ModerateUGT1A enzymes are active. jci.orgtsu.edu
Rat (Gunn) Deficient/AbsentLack of UGT1A activity prevents SN-38 glucuronidation. jci.orgresearchgate.net
Mouse (Wild-Type) HighRapid clearance of SN-38. nih.gov
Mouse (Humanized UGT1) Variable (matches human genotype)Provides a more accurate model for predicting human pharmacokinetics and toxicity. researchgate.netnih.gov

Specific UGT Isoform Contributions (e.g., UGT1A1, UGT1A9, UGT1A10)

Stability Profiling in Biological Matrices

The stability of SN-38 glucuronide in biological matrices like plasma, urine, and tissue homogenates is a critical factor in its disposition. scispace.com The molecule's stability is influenced by both chemical and enzymatic factors. nih.govscispace.com Proper sample handling, such as storage at low temperatures (e.g., -80°C), is essential to prevent degradation before analysis. scispace.commedchemexpress.com Studies have shown that SN-38G is stable in plasma through multiple freeze-thaw cycles. nih.gov

Chemical Stability : The stability of SN-38 and its glucuronide is pH-dependent. The active lactone form of SN-38 is more stable in acidic conditions (pH 3-5), while it rapidly converts to the inactive carboxylate form at alkaline pH (e.g., pH 9). nih.gov While SN-38G is generally more stable, extreme pH conditions can promote non-enzymatic hydrolysis.

Enzymatic Stability : The primary cause of SN-38G instability in biological systems is enzymatic hydrolysis mediated by β-glucuronidase enzymes. pnas.orgnih.gov These enzymes are abundant in the body, particularly in the intestinal lumen where they are produced by gut microflora. iiarjournals.orgtsu.edumdpi.com They are also present in various tissues and can be found in plasma. nih.gov β-glucuronidase cleaves the glucuronic acid moiety from SN-38G, reverting it back to the active, toxic SN-38. researchgate.netmdpi.com The rate of this reactivation can be substantial; in colorectal tumor tissue, β-glucuronidase-mediated SN-38 production was found to be 5- to 15-fold more active than the initial formation of SN-38 from irinotecan. nih.gov

Several factors can influence the rate and extent of SN-38G hydrolysis back to SN-38:

Bacterial β-glucuronidase Activity : This is the most significant factor, especially within the gastrointestinal tract. pnas.orgmdpi.com After SN-38G is excreted into the intestine via bile, bacterial β-glucuronidases can deconjugate it, leading to high local concentrations of SN-38. iiarjournals.orgnih.gov This process is a major contributor to the enterohepatic recirculation of SN-38 and is strongly linked to chemotherapy-induced diarrhea. pnas.orgmdpi.com

pH Environment : The activity of β-glucuronidase is pH-dependent. Studies on fecal enzymes show that the optimal pH for hydrolysis activity varies between species (e.g., mouse, rat, human), and adjusting the buffer pH can significantly alter the reaction rate. tsu.edu

Enzyme Source and Preparation : The source of the β-glucuronidase (e.g., different bacterial strains, different tissues) and the preparation of the sample can impact measured activity. For instance, using fresh fecal samples and sonication to lyse bacterial cells can optimize the measured hydrolysis rate. tsu.edu

Presence of Inhibitors : The activity of β-glucuronidase can be inhibited by various compounds. Natural flavonoids, for example, have been investigated as potent inhibitors to reduce the reactivation of SN-38 in the gut and thereby mitigate toxicity. mdpi.com

Assessment of Chemical and Enzymatic Stability (e.g., β-glucuronidase activity)

Transport Mechanisms in Cellular and Subcellular Models

The movement of SN-38 glucuronide into and out of cells is mediated by specific transport proteins, primarily members of the ATP-binding cassette (ABC) transporter superfamily. iiarjournals.orgiiarjournals.org These transporters play a crucial role in the biliary and renal excretion of SN-38G.

ABCC2 (MRP2) : Multidrug resistance-associated protein 2 (MRP2) is a key efflux transporter expressed on the apical (canalicular) membrane of hepatocytes and the apical (luminal) membrane of intestinal enterocytes. iiarjournals.orgiiarjournals.orgresearchgate.net It actively pumps SN-38G from the liver into the bile and from intestinal cells into the gut lumen. iiarjournals.orgresearchgate.net Studies using Caco-2 cells, a model of the intestinal epithelium, show that the efflux of intracellularly formed SN-38G is significantly higher across the apical membrane compared to the basolateral membrane, and this transport is reduced by MRP2 inhibitors. researchgate.net

ABCG2 (BCRP) : Breast Cancer Resistance Protein (BCRP) is another important efflux transporter involved in SN-38G disposition. researchgate.netdovepress.com Like MRP2, it is located on the apical membrane of hepatocytes and enterocytes. dovepress.com It works in concert with MRP2 to excrete SN-38G into the bile and intestinal lumen. researchgate.net In vitro transport assays have confirmed that ABCG2 can transport both SN-38 and SN-38G. researchgate.netdovepress.com

Other Transporters : While MRP2 and ABCG2 are the primary transporters for SN-38G, other transporters are involved in the disposition of the parent compound, SN-38. For example, the uptake transporter OATP1B1 facilitates the entry of SN-38 into hepatocytes, where it can then be glucuronidated. nih.gov

Transport studies in Caco-2 cell monolayers have provided conflicting evidence regarding the transport of SN-38G across the cell layer. One study found no evidence of SN-38G transport from the apical to the basolateral side, suggesting it does not readily cross the intestinal barrier back into circulation once excreted. aacrjournals.org This finding supports a model of "intra-enteric circulation," where SN-38 is taken up by enterocytes, converted to SN-38G, effluxed into the lumen by MRP2 and ABCG2, and then potentially deconjugated back to SN-38 by gut bacteria to be reabsorbed. researchgate.net

The following table summarizes the main transporters involved in SN-38G movement.

TransporterFamilyFunctionLocationReference
ABCC2 (MRP2) ABCEfflux of SN-38GApical membrane of hepatocytes and enterocytes iiarjournals.orgiiarjournals.orgresearchgate.net
ABCG2 (BCRP) ABCEfflux of SN-38GApical membrane of hepatocytes and enterocytes researchgate.netdovepress.com

Role of Membrane Transporters (e.g., OATP, MRP) in Glucuronide Disposition

The distribution and elimination of drug glucuronides, which typically have limited membrane permeability, rely heavily on transport proteins. frontiersin.org Key players in this process include uptake transporters like the organic anion-transporting polypeptides (OATPs) and efflux transporters such as the multidrug resistance-associated proteins (MRPs). frontiersin.org

Organic Anion-Transporting Polypeptides (OATPs)

OATPs are involved in the uptake of a wide array of compounds, including glucuronide conjugates, primarily into the liver. frontiersin.org Specifically, OATP1B1, OATP1B3, and OATP2B1 have been identified as transporters of SN-38. researchgate.net Studies have demonstrated that OATP1B1 and OATP1B3 transport various drug glucuronides, which can lead to their enterohepatic recirculation. frontiersin.org

In the context of SN-38, OATP2B1, expressed in enterocytes, is implicated in the absorption of SN-38 from the intestinal lumen. researchgate.net Research using OATP2B1-expressing Xenopus oocytes showed significantly higher uptake of SN-38 compared to control oocytes, a process that was both saturable and pH-dependent. researchgate.net This uptake is a prerequisite for the intracellular glucuronidation of SN-38 to SN-38 glucuronide within the intestinal cells. researchgate.net

Multidrug Resistance-Associated Proteins (MRPs)

MRPs are a family of efflux transporters that play a crucial role in extruding substrates, including glucuronide conjugates, from cells. frontiersin.org MRP2 and MRP3 are particularly important in the disposition of SN-38 glucuronide. frontiersin.orgdoctorlib.org

MRP2, located on the apical membrane of hepatocytes and enterocytes, is responsible for the excretion of SN-38 and its glucuronide into the bile and intestinal lumen, respectively. researchgate.netdoctorlib.org Inhibition of MRP2-mediated biliary excretion has been shown to reduce drug-induced side effects in animal models. doctorlib.org

MRP3 is found on the basolateral membrane of hepatocytes and enterocytes. doctorlib.org In the liver, it mediates the efflux of glucuronide conjugates back into the sinusoidal blood, thereby decreasing the efficiency of biliary excretion. doctorlib.org In the intestine, MRP3 can contribute to the absorption of compounds in conjunction with uptake transporters. doctorlib.org

A study utilizing Caco-2 cells, a model for the intestinal epithelium, revealed that the efflux of intracellularly formed SN-38 glucuronide was significantly higher across the apical (intestinal lumen side) membrane compared to the basolateral (blood side) membrane. researchgate.net This apical efflux was significantly diminished by inhibitors of MRP2 and Breast Cancer Resistance Protein (BCRP), another key efflux transporter, confirming their role in transporting SN-38 glucuronide into the intestinal lumen. researchgate.net This process is a key part of what has been termed "intra-enteric circulation," where SN-38 is absorbed by enterocytes via OATP2B1, converted to SN-38 glucuronide, and then effluxed back into the intestine by MRP2 and BCRP. researchgate.net

The following table summarizes the key transporters involved in the disposition of SN-38 and its glucuronide:

Table 1: Key Membrane Transporters in SN-38 and SN-38 Glucuronide Disposition
Transporter Location Function Substrate(s) Reference
OATP1B1 Hepatocytes Uptake from blood SN-38 researchgate.net
OATP1B3 Hepatocytes Uptake from blood SN-38 researchgate.net
OATP2B1 Enterocytes, Hepatocytes Uptake from intestinal lumen/blood SN-38 researchgate.netresearchgate.net
MRP2 (ABCC2) Hepatocytes (canalicular), Enterocytes (apical) Efflux into bile/intestinal lumen SN-38, SN-38 Glucuronide researchgate.netdoctorlib.org
MRP3 (ABCC3) Hepatocytes (sinusoidal), Enterocytes (basolateral) Efflux into blood SN-38 Glucuronide doctorlib.org
BCRP (ABCG2) Enterocytes (apical) Efflux into intestinal lumen SN-38 Glucuronide researchgate.net
Ex Vivo Findings

Ex vivo studies using human fecal samples have highlighted the significant variability in the metabolism of SN-38 glucuronide among individuals. nih.gov These studies incubated fecal extracts with SN-38 glucuronide and measured the formation of SN-38. nih.gov The results identified two distinct phenotypes: "high metabolizers" and "low metabolizers," based on the percentage of SN-38 formed. nih.gov This variation is attributed to the activity of microbial β-glucuronidases in the gut, which can reactivate SN-38 glucuronide back to SN-38, potentially leading to gastrointestinal toxicity. nih.govmedchemexpress.com

The table below presents data from an ex vivo study on the metabolism of SN-38 glucuronide in human fecal samples, demonstrating the different metabolizer phenotypes.

Table 2: Ex Vivo Metabolism of SN-38 Glucuronide in Human Fecal Samples

Metabolizer Phenotype Range of SN-38 Formation (%) Reference
Low Metabolizers 0.04 – 8.72 nih.gov
High Metabolizers 26.46 – 77.11 nih.gov

Pre Clinical Pharmacokinetic and Disposition Studies of Sn 38 Glucuronide D5

Evaluation of Absorption, Distribution, and Elimination in Animal Models

Preclinical studies in various animal models are fundamental to characterizing the pharmacokinetic profile of SN-38 Glucuronide. These studies provide essential data on how the compound is absorbed, distributed throughout the body, and ultimately eliminated.

The plasma pharmacokinetics of SN-38 and its glucuronide have been evaluated in several non-human species, including mice and dogs. Following the administration of a liposome-entrapped formulation of SN-38 (LE-SN38), the elimination half-life of SN-38 in mouse plasma was found to be 6.38 hours, with a volume of distribution of 2.55 L/kg. nih.gov In dogs, the elimination half-life ranged from 1.38 to 6.42 hours, and the volume of distribution was between 1.69 and 5.01 L/kg. nih.gov

Pharmacokinetic studies in rats have shown that the plasma concentrations of SN-38 glucuronide are typically substantially higher than those of the parent SN-38, indicating that conjugation is a primary clearance mechanism. nih.gov The area under the plasma concentration-time curve (AUC) for SN-38 glucuronide is approximately 7-fold higher than that of SN-38, suggesting extensive glucuronidation. core.ac.uk

Here is an interactive data table summarizing the pharmacokinetic parameters of SN-38 in different species after administration of LE-SN38:

Tissue distribution studies are crucial for understanding where SN-38 and its glucuronide accumulate in the body. In rats, following the co-administration of irinotecan (B1672180) and amrubicin, the levels of SN-38 and SN-38 glucuronide were measured in various tissues. nih.gov Studies have shown that SN-38 can be converted to its glucuronide form not only in the liver but also peripherally in serum and potentially within tumor tissues. eur.nl The distribution of epicatechin metabolites, including glucuronides, has been observed in the thymus, testicles, and liver of rats, suggesting that glucuronide derivatives can be found in various tissues. researchgate.net

The primary route of elimination for SN-38 glucuronide is through biliary excretion. nih.gov Studies in rats have demonstrated that a significant portion of administered compounds can be recovered in bile. fao.org The canalicular multispecific organic anion transporter (cMOAT) is a key transporter involved in the biliary excretion of SN-38 glucuronide. core.ac.uk It has been found that cMOAT transports the carboxylate form of SN-38 glucuronide more efficiently than its lactone form. core.ac.uk While biliary excretion is the main pathway, renal excretion represents a minor route of elimination for related compounds in rats. fao.org

Tissue Distribution Analysis in Pre-clinical Models

Inter-species Comparability of Glucuronide Disposition

Significant inter-species differences in the glucuronidation of SN-38 have been observed. A study comparing the glucuronidation processes in humans, monkeys, pigs, dogs, and rats highlighted these variations. researchgate.net For instance, in African green monkeys, SN-38 is extensively glucuronidated, leading to low plasma levels of the active metabolite. prolynxinc.com In contrast, rats show a much lower ratio of SN-38 glucuronide to SN-38. prolynxinc.com These differences are often attributed to variations in the activity of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, which is primarily responsible for SN-38 glucuronidation. oup.com Genetic polymorphisms in the UGT1A1 gene can further contribute to inter-individual and inter-species differences in glucuronidation capacity. nih.gov

Modulation of Glucuronide Disposition by Co-administered Agents in Pre-clinical Models

The disposition of SN-38 glucuronide can be significantly altered by co-administered drugs. In preclinical rat models, the administration of valproic acid, an inhibitor of glucuronidation, led to a 99% inhibition in the formation of SN-38 glucuronide, resulting in a 270% increase in the AUC of SN-38. nih.gov Conversely, pretreatment with phenobarbital, an inducer of UGT enzymes, caused a 1.7-fold increase in the AUC of SN-38 glucuronide. nih.gov Other agents, such as the histone deacetylase inhibitor belinostat, have also been shown to inhibit SN-38 glucuronidation, particularly via UGT1A1. oncotarget.com Furthermore, cyclosporin (B1163) A, an inhibitor of biliary secretion, has been found to increase the plasma concentrations of SN-38 and SN-38 glucuronide in rats. core.ac.uk

Here is an interactive data table summarizing the effects of co-administered agents on SN-38 and SN-38 Glucuronide in rats:

Pharmacokinetic Modeling and Simulation Approaches for Pre-clinical Data

Pharmacokinetic (PK) modeling and simulation are valuable tools for analyzing and predicting the disposition of SN-38 and its glucuronide. google.com These models can help to understand the complex interplay between the parent drug and its metabolites. researchgate.net Physiologically based pharmacokinetic (PBPK) models have been developed to predict the exposure of irinotecan and SN-38 in humans, taking into account factors such as metabolism and transport. oncotarget.com Two-compartment models have been used to describe the pharmacokinetics of releasable PEG-SN-38 conjugates and the released SN-38 in rats. prolynxinc.com These modeling approaches can aid in designing preclinical studies and in translating the findings to clinical scenarios. science.gov

Mechanistic Investigations and Research Applications of Sn 38 Glucuronide D5

Use in Elucidating Drug Metabolic Pathways in Research Settings

The use of stable isotope-labeled compounds is a powerful strategy for elucidating the metabolic fate of drugs. symeres.comscielo.org.mx In research settings, a common approach involves incubating a 1:1 mixture of a drug and its deuterated analog with in vitro systems like hepatocytes or liver microsomes. amazonaws.com The subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) seeks out unique isotopic patterns. Metabolites of the drug will appear as twin peaks with a mass difference corresponding to the number of deuterium (B1214612) atoms, confirming their origin and simplifying their identification, especially for low-abundance or unexpected products. amazonaws.com

When studying the metabolism of a deuterated parent drug such as Irinotecan-d5, SN-38 Glucuronide-d5 is an anticipated metabolite. Its detection and quantification are central to mapping the complete biotransformation cascade. This process involves the initial hydrolysis of the prodrug irinotecan (B1672180) to its active metabolite, SN-38, a reaction catalyzed by carboxylesterase enzymes. pharmgkb.org Subsequently, SN-38 is detoxified via glucuronidation, a process that attaches a glucuronic acid moiety to the molecule, forming the more water-soluble SN-38 glucuronide (SN-38G) to facilitate its excretion. ontosight.ainih.gov The formation of SN-38G is a critical detoxification pathway, and using deuterated analogs allows researchers to trace this specific metabolic step with high confidence and precision, providing clear insights into the drug's disposition. symeres.comubc.ca

Application as a Reference Standard in Enzyme Kinetics and Inhibition Studies

This compound is an essential tool for enzyme kinetic studies, where it serves as an internal reference standard for the highly sensitive and specific quantification of SN-38 glucuronide by LC-MS/MS. ubc.cafrontiersin.org The glucuronidation of SN-38 is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, with UGT1A1 being the major isoform involved, although others like UGT1A9 also contribute significantly. oncotarget.comnih.govnih.gov

In a typical enzyme kinetics experiment, various concentrations of SN-38 are incubated with a source of UGT enzymes, such as human liver microsomes (HLMs) or recombinant UGT isoforms. oncotarget.comnih.gov The reaction is stopped at specific time points, and the amount of SN-38 glucuronide formed is measured. By adding a known, fixed amount of this compound to each sample during processing, analysts can correct for any variability in sample extraction or instrument response. This ensures that the measured concentration of the enzymatically produced SN-38 glucuronide is highly accurate, which is crucial for calculating key kinetic parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). researchgate.netdrugbank.com These parameters define the efficiency and capacity of the enzyme to metabolize SN-38.

Table 1: Example Enzyme Kinetic Parameters for SN-38 Glucuronidation by Human Liver Microsomes (HLMs) and Recombinant UGT1A1

Enzyme SourceKinetic ParameterReported ValueReference
Human Liver Microsomes (Pooled)Kₘ (μM)17-20 nih.gov
Human Liver Microsomes (Pooled)Vₘₐₓ (pmol/min/mg protein)60-75 nih.gov
Recombinant UGT1A1Vₘₐₓ (pmol/min/mg protein)12.60 oncotarget.com
Recombinant UGT1A1Intrinsic Clearance (CLᵢₙₜ, μL/min/mg protein)21.59 oncotarget.com

This table presents example data from published studies. The precise quantification of SN-38 glucuronide, necessary for deriving these values, is often achieved using a deuterated internal standard like this compound.

Role in In Vitro and Ex Vivo Studies of Drug-Drug Interactions (Metabolism/Transport)

Predicting potential drug-drug interactions (DDIs) is a critical step in drug development, with regulatory agencies recommending in vitro investigations. europa.euevotec.com A significant risk associated with irinotecan therapy is the inhibition of SN-38 glucuronidation by co-administered drugs. Such inhibition can decrease the clearance of the highly potent SN-38, leading to its accumulation and increased toxicity. oncotarget.comnih.gov

In vitro DDI studies are conducted using systems like human liver microsomes, recombinant enzymes, or cell-based models such as Caco-2 cells to evaluate a compound's potential to inhibit UGT1A1. oncotarget.comnih.govnih.gov In these assays, SN-38 is incubated with the enzyme source in the presence of various concentrations of the investigational drug. The rate of SN-38 glucuronide formation is measured and compared to a control without the inhibitor. This compound is indispensable in these experiments, acting as the internal standard to ensure the analytical accuracy needed to determine the inhibitory potency, often expressed as an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). evotec.com

Furthermore, studies using Caco-2 cells, which express both metabolic enzymes and drug transporters, can elucidate complex interactions involving both metabolism and transport. nih.gov For instance, research has explored how transporters like OATP2B1, MRP2, and BCRP mediate the movement of SN-38 and SN-38 glucuronide into and out of intestinal cells, a process that occurs alongside its metabolic conversion. nih.govnih.gov The accurate quantification of each compound, facilitated by stable isotope-labeled standards, is fundamental to understanding this interplay.

Table 2: In Vitro Inhibition of SN-38 Glucuronidation by Various Compounds

InhibitorEnzyme SystemInhibitory EffectReference
Belinostat (100 µmol/L)Recombinant UGT1A1Significantly decreased Vₘₐₓ and CLᵢₙₜ of SN-38 glucuronide formation. oncotarget.com
ErlotinibRecombinant UGT1A1 & HLMsExhibited potent non-competitive inhibition of SN-38 glucuronidation. nih.gov
Valproic Acid (VPA)Wistar Rats (in vivo)Caused a 99% inhibition of SN-38G formation, leading to a 270% increase in SN-38 exposure. nih.gov
Phenobarbital (PB)Wistar Rats (in vivo)Induced glucuronidation, causing a 1.7-fold increase in SN-38G and a 31% reduction in SN-38. nih.gov

This table summarizes findings on how different drugs can modulate the formation of SN-38 glucuronide. The analytical methods underpinning such studies rely on precise quantification, often using an internal standard like this compound.

Contribution to Understanding Metabolite Formation and Stability in Biological Systems

This compound is crucial for the quantitative studies that build these mechanistic understandings. By enabling precise measurement of SN-38G in various biological matrices (e.g., plasma, bile, cell lysates), it provides the high-quality data needed for developing pharmacokinetic models. science.gov These models can simulate the disposition of irinotecan and its metabolites, helping to explain inter-individual variability in drug response.

The stability of the metabolite itself is another important factor. SN-38 glucuronide, while considered inactive, can be chemically unstable or be converted back to the active SN-38 in the gut by β-glucuronidase enzymes produced by intestinal microflora. pharmgkb.orgebi.ac.uk This deconjugation process can lead to the reabsorption of SN-38 (enterohepatic recirculation), contributing to delayed toxicity. Studies investigating the rate and extent of this reactivation rely on the simultaneous and accurate measurement of both SN-38 and its glucuronide, a task for which deuterated standards like this compound are ideally suited.

Future Directions and Emerging Research Perspectives for Sn 38 Glucuronide D5

Development of Novel Analytical Platforms for Enhanced Resolution and Throughput

The accurate quantification of SN-38 glucuronide is critical for pharmacokinetic studies, and the development of analytical platforms with higher resolution and throughput is a key area of advancement. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the cornerstone of bioanalysis for irinotecan (B1672180) and its metabolites. plos.orgnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) like SN-38 Glucuronide-d5 is fundamental to this process. A SIL-IS is chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences similar matrix effects (ion suppression or enhancement), which allows for highly accurate and precise quantification. amerigoscientific.comkcasbio.com

Future developments are focused on ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers. spectroscopyonline.comunimib.it These technologies offer significant advantages over traditional triple quadrupole instruments by providing superior mass accuracy and resolution. This capability allows for the reduction of background interference, enhanced specificity, and the ability to perform retrospective data analysis to identify previously unknown metabolites without re-running samples. spectroscopyonline.com

Furthermore, the integration of microfluidic systems, or "lab-on-a-chip" technology, with mass spectrometry presents a frontier for dramatically increasing sample throughput while reducing sample and reagent volumes. researchgate.netnih.gov These platforms can automate complex sample preparation steps, leading to faster analysis times, which is crucial for large-scale preclinical and clinical studies. This compound will be essential for validating these new, miniaturized platforms, ensuring that the data generated is both accurate and reproducible.

Table 1: Comparison of Analytical Methods for Irinotecan Metabolite Quantification

Technique Typical Internal Standard Lower Limit of Quantification (LLOQ) for SN-38G Key Advantages Citations
HPLC-Fluorescence Camptothecin (B557342) 2.5 - 10 ng/mL Good sensitivity, widely available plos.org
HPLC-MS/MS Camptothecin or SIL-IS 1 ng/mL High specificity and sensitivity, robust quantification plos.orgnih.govplos.org
UPLC-MS/MS SIL-IS (e.g., this compound) 4.88 - 6.25 nM (~2.8-3.5 ng/mL) Faster run times, higher resolution, improved sensitivity nih.govscilit.com
LC-HRMS SIL-IS Sub-ng/mL potential High mass accuracy, metabolite identification, reduced interference spectroscopyonline.com

Integration with Advanced Pre-clinical Models (e.g., organ-on-a-chip, physiologically-based pharmacokinetic modeling)

The limitations of traditional cell cultures and animal models in predicting human drug responses have spurred the development of more sophisticated preclinical systems. This compound is critical for generating the precise quantitative data needed to build and validate these advanced models.

Organ-on-a-chip (OOC) systems, particularly multi-organ platforms like the gut-liver-on-a-chip, are emerging as powerful tools for studying complex metabolic processes. researchgate.netnih.gov These microfluidic devices can simulate the absorption, metabolism, and enterohepatic recirculation of irinotecan. researchgate.net For instance, a gut-liver axis model was used to track the conversion of irinotecan to SN-38 and its subsequent detoxification to SN-38 glucuronide in the liver compartment. researchgate.netnih.gov The model also demonstrated the reactivation of SN-38 from SN-38 glucuronide by gut bacteria. researchgate.netnih.gov In such dynamic, low-volume systems, the use of this compound as an internal standard is indispensable for accurately quantifying metabolite concentrations at various time points and in different compartments. mdpi.com

Physiologically-based pharmacokinetic (PBPK) modeling represents another key area. PBPK models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological parameters and drug-specific properties. simulations-plus.comd-nb.info Several PBPK models have been developed for irinotecan and its metabolites, including SN-38 and SN-38 glucuronide. simulations-plus.comnih.gov These models aim to predict drug concentrations in various tissues and understand the impact of genetic factors (e.g., UGT1A1 variants) on pharmacokinetics. d-nb.inforesearchgate.net The development and validation of these complex models rely entirely on high-quality pharmacokinetic data from preclinical and clinical studies. The use of this compound ensures the accuracy of the input data, which is crucial for the model's predictive power. amerigoscientific.com

Exploration of New Research Applications in Drug Metabolism and Disposition Sciences

This compound serves as a vital research tool for delving deeper into the nuances of drug metabolism and disposition, particularly concerning irinotecan.

Pharmacogenomics: The primary pathway for SN-38 detoxification is glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). sonicgenetics.com.audovepress.com Genetic polymorphisms in the UGT1A1 gene, such as the UGT1A1*28 variant, lead to reduced enzyme activity, decreased formation of SN-38 glucuronide, and consequently, higher exposure to the toxic SN-38 metabolite. nih.govsonicgenetics.com.aunih.gov By using this compound as an internal standard, researchers can conduct precise pharmacokinetic studies to quantify the impact of these genetic variants on the metabolic ratio of SN-38G/SN-38, thereby refining our understanding of genotype-phenotype correlations. plos.org

Drug-Microbiome Interactions: A significant area of emerging research is the role of the gut microbiome in drug toxicity. nih.govnih.gov The inactive SN-38 glucuronide is transported into the intestine, where it can be deconjugated back to the toxic SN-38 by β-glucuronidase enzymes produced by certain gut bacteria (e.g., Escherichia coli, Clostridium species). nih.govscienceopen.comfrontiersin.org This reactivation is a major cause of severe diarrhea associated with irinotecan. nih.govmdpi.com this compound can be used in preclinical models, including gut-on-a-chip systems, to accurately trace and quantify this deconjugation process, enabling the screening of inhibitors of bacterial β-glucuronidase as a strategy to mitigate toxicity. nih.gov

Transporter Studies: The disposition of irinotecan and its metabolites is also governed by various drug transporters. Understanding how these transporters affect the distribution of SN-38 and SN-38 glucuronide into and out of cells (e.g., hepatocytes, intestinal cells) is crucial for a complete picture of the drug's pharmacology. Stable isotope-labeled standards are essential for conducting precise in vitro transport assays in cell lines expressing specific transporters.

Table 2: Key Enzymes in the Metabolism of SN-38

Enzyme Reaction Location Significance Citations
UGT1A1 SN-38 → SN-38 Glucuronide (Detoxification) Liver Primary detoxification pathway; subject to genetic polymorphisms affecting toxicity. sonicgenetics.com.audovepress.com
Carboxylesterase (CES) Irinotecan → SN-38 (Activation) Liver, Blood, Tissues Bioactivation of the prodrug to its potent form. researchgate.netsonicgenetics.com.au
Bacterial β-glucuronidase SN-38 Glucuronide → SN-38 (Reactivation) Intestinal Lumen Reactivates toxic metabolite, leading to gastrointestinal toxicity. nih.govnih.govscienceopen.com

Contribution to Systems Biology and Quantitative Systems Pharmacology Approaches in Pre-clinical Research

Quantitative Systems Pharmacology (QSP) is an integrative discipline that uses mathematical models to understand the dynamic interactions between a drug and a biological system. tandfonline.comnih.gov This approach aims to predict drug efficacy and safety by linking pharmacokinetics to pharmacodynamics at the cellular and systems levels.

The development of robust QSP models for anticancer drugs like irinotecan is a major goal in preclinical research. For example, a QSP model was developed to describe the dynamics of intestinal cell populations and predict irinotecan-induced gastrointestinal toxicity. tandfonline.comnih.gov This model used the plasma concentration of SN-38 to drive the predictions of enterocyte loss and recovery kinetics, showing good correlation with clinically observed adverse events. tandfonline.com The model could then be used to simulate different dosing schedules to identify those that might minimize toxicity. nih.gov

The success of any QSP model is critically dependent on the quality of the data used to build and validate it. nih.gov Precise, quantitative measurements of drug and metabolite concentrations over time are the foundation upon which these models are constructed. tandfonline.com The use of this compound ensures the highest level of accuracy and reliability in the pharmacokinetic data for SN-38 glucuronide. amerigoscientific.com This precision is not merely an analytical detail; it is the bedrock that allows QSP models to generate meaningful, translatable predictions that can guide drug development and optimize clinical therapy. By providing this essential data, this compound is a key enabler for the application of systems biology and QSP to make cancer therapy safer and more effective. tandfonline.comnih.gov

Q & A

Q. What are the primary enzymatic pathways responsible for the formation of SN-38 glucuronide (SN-38G), and how can researchers validate these pathways experimentally?

SN-38G is formed via glucuronidation of SN-38 (the active metabolite of irinotecan) by UDP-glucuronosyltransferase (UGT) isoforms, predominantly UGT1A1. Secondary contributions from UGT1A7 and UGT1A9 have been reported in extrahepatic tissues or resistant cell lines . To validate these pathways:

  • Use recombinant UGT isoforms in in vitro assays to measure catalytic activity.
  • Employ genetic knockout models (e.g., UGT1A1-deficient mice) to assess metabolite formation.
  • Quantify enzyme expression via Western blotting or qPCR in target tissues (e.g., liver, intestine) .

Q. What analytical methods are recommended for simultaneous quantification of SN-38G, SN-38, and irinotecan in biological matrices?

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Key parameters include:

  • Column : C18 reversed-phase for separation.
  • Mobile phase : Acetonitrile and 0.1% formic acid in water.
  • Detection : Positive electrospray ionization (ESI) with multiple reaction monitoring (MRM) for irinotecan (m/z 587→167), SN-38 (m/z 393→349), and SN-38G (m/z 569→393) .
  • Validation : Calibration curves (linear range: 10–50 µM for SN-38G), lower limit of detection (LLOD: ~10 nM), and recovery assessments in plasma, urine, and tissues .

Q. How do biliary excretion and enterohepatic recirculation influence SN-38G pharmacokinetics?

Preclinical studies in rats indicate 2–22% of SN-38G is excreted in bile over 24 hours, compared to 7–9% for SN-37. In humans, only ~3% of irinotecan is excreted renally, suggesting hepatic clearance dominates. To study this:

  • Collect bile duct-cannulated rodent models for timed bile sampling.
  • Monitor intestinal β-glucuronidase activity (e.g., via fecal homogenates) to assess reactivation of SN-38 from SN-38G .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in SN-38G biliary excretion rates between preclinical models and clinical observations?

Preclinical studies report higher biliary excretion of SN-38G (up to 22% in rats) compared to human data (~3% renal excretion). To address this:

  • Compare species-specific UGT expression (e.g., rodents vs. humans) using proteomic profiling.
  • Incorporate humanized liver mouse models to better mimic human glucuronidation.
  • Evaluate interspecies differences in bile acid transporters (e.g., MRP2) .

Q. What experimental strategies mitigate SN-38G-mediated intestinal toxicity without compromising antitumor efficacy?

SN-38G is reactivated to SN-38 in the intestine by bacterial β-glucuronidase, causing diarrhea. Strategies include:

  • Pharmacological inhibition : Use baicalein (a β-glucuronidase inhibitor derived from Scutellaria root) to reduce SN-38 regeneration. Competitive inhibition constants (Ki = 8.7 µM) validate dose-dependent effects .
  • Antibody-drug conjugates (ADCs) : Conjugates like sacituzumab govitecan protect SN-38 from glucuronidation, reducing intestinal SN-38G by 9-fold compared to irinotecan. Validate via HPLC analysis of tumor vs. intestinal SN-38G levels .

Q. How do genetic polymorphisms in UGT1A1 influence SN-38G pharmacokinetics and toxicity profiles?

UGT1A1*28 polymorphism (TA7 repeat) reduces glucuronidation efficiency, increasing systemic SN-38 exposure and toxicity. Methodological approaches:

  • Genotype patients using PCR-based assays for UGT1A1 variants.
  • Correlate pharmacokinetic parameters (AUC, half-life) with genotype in clinical cohorts.
  • Use in vitro hepatocyte models expressing variant UGT1A1 to predict metabolic clearance .

Q. What are the limitations of using antibody-drug conjugates (ADCs) to bypass SN-38G formation, and how can these be addressed experimentally?

ADCs like labetuzumab govitecan reduce SN-38G by protecting SN-38 via covalent linkage. Limitations include:

  • Incomplete tumor penetration : Assess via radiolabeled ADCs in xenograft models.
  • pH-dependent SN-38 release : Measure release kinetics in serum (half-life ~17–20 hours) using HPLC.
  • Residual toxicity : Monitor free SN-38G in serum (≤5% of total SN-38) and compare to irinotecan-treated controls .

Data Contradiction Analysis

Q. Why do some studies report negligible SN-38G in tumors despite high ADC delivery, while others detect SN-38G in xenograft models?

Discrepancies arise from differences in:

  • Tumor models : LS174T vs. GW-39 xenografts show variable UGT1A1 expression.
  • Sampling timelines : SN-38G may accumulate after 6 hours but degrade during processing.
  • Analytical sensitivity : UPLC-MS/MS (LLOD: 10 nM) detects trace SN-38G missed by HPLC .

Q. Methodological Recommendations

  • For in vivo studies, prioritize UPLC-MS/MS for multi-matrix quantification (plasma, tissues, feces).
  • Include acid-hydrolysis steps to distinguish free vs. conjugated SN-38G in ADC studies .
  • Use Dixon plots or Lineweaver-Burk analyses to characterize enzyme inhibition kinetics .

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